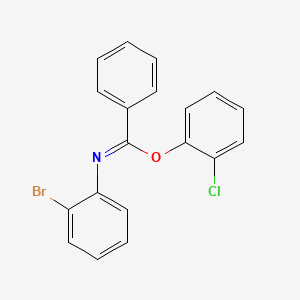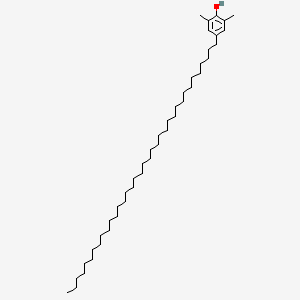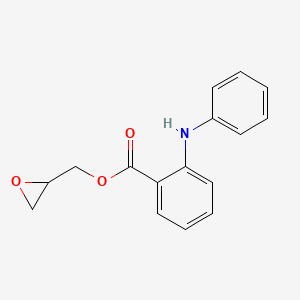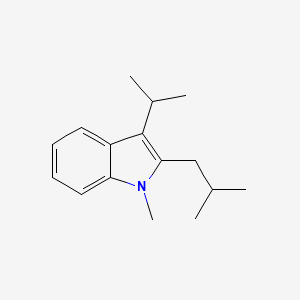
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is characterized by its unique structural features, which include a methyl group, a 2-methylpropyl group, and a propan-2-yl group attached to the indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while ensuring the safety and environmental compliance of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted indole derivatives.
Applications De Recherche Scientifique
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other biomolecules, leading to a cascade of biochemical events. These interactions can result in various physiological effects, such as modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-2-(2-methylpropyl)-1H-indole: Lacks the propan-2-yl group.
2-Methyl-3-(propan-2-yl)-1H-indole: Lacks the 1-methyl and 2-methylpropyl groups.
1-Methyl-3-(propan-2-yl)-1H-indole: Lacks the 2-methylpropyl group.
Uniqueness
1-Methyl-2-(2-methylpropyl)-3-(propan-2-yl)-1H-indole is unique due to its specific combination of substituents on the indole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
113606-74-9 |
|---|---|
Formule moléculaire |
C16H23N |
Poids moléculaire |
229.36 g/mol |
Nom IUPAC |
1-methyl-2-(2-methylpropyl)-3-propan-2-ylindole |
InChI |
InChI=1S/C16H23N/c1-11(2)10-15-16(12(3)4)13-8-6-7-9-14(13)17(15)5/h6-9,11-12H,10H2,1-5H3 |
Clé InChI |
PFPWVCNDJGOJMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C(C2=CC=CC=C2N1C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


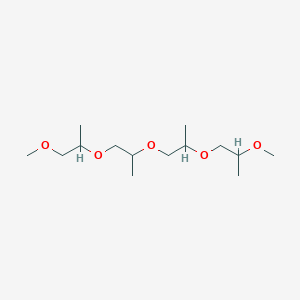
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14306880.png)
![2-Cyano-2-[(hexadecyloxy)imino]acetamide](/img/structure/B14306882.png)
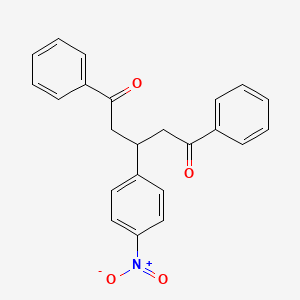
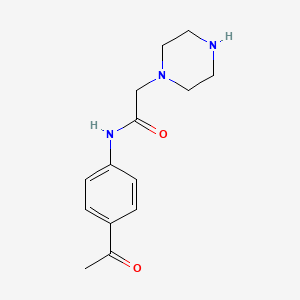
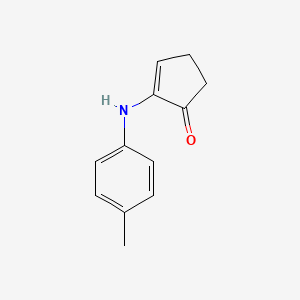
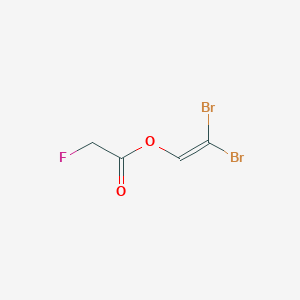
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
